Butocrolol

beta-blocker local anesthetic propranolol comparison

Butocrolol is a differentiated aryloxypropanolamine β-blocker built on a tricyclic furochromone core absent from all clinically marketed beta-blockers. It delivers β-adrenolytic potency comparable to propranolol but with attenuated local anesthetic (Na⁺ channel-blocking) activity, reducing experimental confounding in electrophysiology and isolated tissue protocols. Available as a racemate and as separate (R)- and (S)-enantiomer hydrochloride salts, it enables stereospecific SAR exploration. With a Phase 2 clinical heritage, 66 associated patents, and a weak hERG inhibition profile, it serves as a unique starting point for cardiovascular repurposing or β-blocker scaffold-hopping programs.

Molecular Formula C19H23NO6
Molecular Weight 361.4 g/mol
CAS No. 55165-22-5
Cat. No. B1618944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButocrolol
CAS55165-22-5
Molecular FormulaC19H23NO6
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(O1)C(=C3C(=C2O)C=CO3)OCC(CNC(C)(C)C)O
InChIInChI=1S/C19H23NO6/c1-10-7-13(22)14-15(23)12-5-6-24-16(12)18(17(14)26-10)25-9-11(21)8-20-19(2,3)4/h5-7,11,20-21,23H,8-9H2,1-4H3
InChIKeyRRTGJSZJWLUVRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butocrolol (CAS 55165-22-5) Procurement Guide: A Furochromone-Derived Beta-Adrenergic Antagonist


Butocrolol is a beta-adrenergic receptor antagonist (beta-blocker) classified within the aryloxypropanolamine (AAP) chemical class, structurally distinguished by its tricyclic furochromone core [1]. It exhibits beta-adrenolytic, antiarrhythmic, and local anesthetic properties, with sympatholytic and antiarrhythmic effects described as comparable to those of propranolol, though with weaker local anesthetic activity [2]. Having received an International Nonproprietary Name (INN) in 1977 and reaching only Phase 2 clinical development, it remains principally a research tool compound rather than a marketed therapeutic agent [3][4].

Why Generic Beta-Blocker Substitution Fails: Butocrolol's Distinct Furochromone Scaffold and Pharmacological Profile Prevent Simple Interchange with Propranolol or Befunolol


Although butocrolol shares the aryloxypropanolamine pharmacophore with numerous beta-blockers, its tricyclic furochromone aromatic moiety fundamentally differentiates it from naphthalene-based (propranolol), benzofuran-based (befunalol), and phenoxypropanolamine-based (metoprolol, atenolol) congeners [1]. This structural divergence produces a distinct pharmacological signature: beta-adrenolytic potency comparable to propranolol but with attenuated local anesthetic activity, a combination not replicated within any single alternative scaffold [2][3]. Furthermore, the furochromone ring system introduces unique physicochemical properties—including a topological polar surface area of 101 Ų and XLogP3 of 2.4—that govern membrane permeability, metabolic susceptibility, and off-target interaction profiles, making simple in-class substitution unreliable for research applications requiring precise pharmacological tool compounds [4].

Product-Specific Quantitative Differentiation Evidence for Butocrolol Versus Closest Comparators


Local Anesthetic Activity: Butocrolol Exhibits Weaker Local Anesthetic Effects Relative to Propranolol

Butocrolol is consistently described across authoritative databases as possessing sympatholytic and antiarrhythmic effects comparable to those of propranolol, but with lower (weaker) local anesthetic effects [1][2]. This qualitative differential is documented by NCATS Inxight, TargetMol, and MedKoo. However, no specific quantitative data (e.g., IC50 for Na+ channel blockade, minimum effective concentration in corneal reflex or conduction anesthesia models) were identified in publicly available literature for butocrolol, precluding a precise numerical comparison.

beta-blocker local anesthetic propranolol comparison

hERG Channel Inhibition: Butocrolol Classified as a Weak hERG Inhibitor, Favorable for Cardiac Safety Profile Differentiation

According to the UNII-FDA molecular docking database, butocrolol hydrochloride, (R)- is classified as a 'Weak inhibitor' of the human Ether-a-go-go-Related Gene (hERG) potassium channel (Inhibition I) and a 'Non-inhibitor' under Inhibition II classification criteria [1]. This in silico-based classification provides a safety-relevant differentiation point. By comparison, propranolol has been reported in the literature to inhibit hERG with IC50 values ranging from approximately 3–10 μM in patch-clamp assays [2], though direct head-to-head experimental hERG data for butocrolol were not identified.

hERG cardiac safety off-target liability

Scaffold Uniqueness: Tricyclic Furochromone Core Distinguishes Butocrolol from All Clinically Established Beta-Blockers

Butocrolol possesses a tricyclic 5H-furo[3,2-g][1]benzopyran-5-one (furochromone) core, which is structurally distinct from the naphthalene ring of propranolol, the benzofuran bicycle of befunalol, and the substituted phenyl ring of metoprolol and atenolol [1][2]. In the series of benzofuran-derived aryloxypropanolamine beta-blockers, butocrolol represents the tricyclic furochromone sub-class, whereas befunalol represents the bicyclic benzofuran sub-class—a structural progression that directly impacts physicochemical and pharmacological properties [1]. Among the approximately 20+ beta-blockers that have reached clinical use, no other compound shares this specific furochromone scaffold.

chemical structure furochromone aryloxypropanolamine scaffold differentiation

Stereochemical Availability: (R)- and (S)-Enantiomers of Butocrolol Hydrochloride Are Separately Registered, Enabling Enantioselective Research

Butocrolol contains one chiral center at the 2-hydroxy position of the propanolamine side chain. The FDA Global Substance Registration System (GSRS) assigns distinct UNII codes for the racemate (UNII: F63SY70KV0), the (R)-enantiomer hydrochloride (UNII: 4OL3599M3S), and the (S)-enantiomer hydrochloride (UNII: SKL3S27809) [1][2]. This formal regulatory registration of individual enantiomers is not available for many older beta-blockers. For context, while the (S)-enantiomer of propranolol is known to be approximately 100-fold more potent than the (R)-enantiomer at beta-adrenoceptors, no publicly accessible comparative enantiomeric potency data for butocrolol were identified.

stereochemistry enantiomers chiral beta-blocker

Furochromone Class Comparison: Butocrolol Shares a Pharmacological Profile Within a Small Series of Four Furochromone Beta-Blockers Studied In Vivo for Renin Modulation

A 1977 comparative study by Van den Driessche et al. evaluated four furochromone derivatives for their effects on isoproterenol-induced plasma renin activity (PRA) increase in anesthetized dogs [1][2]. The study reported a dissociation between beta-adrenergic blocking potency and inhibition of PRA increase, noting that the isopropyl-substituted derivative among the four exhibited both strong beta-blocking activity and strong PRA inhibition. Butocrolol (carrying a tert-butylamino side chain) is one of this series, though the paper does not provide compound-specific quantitative data in its publicly accessible abstract. This class-level evidence suggests that subtle structural modifications within the furochromone series can produce divergent pharmacodynamic profiles, making individual compound characterization essential.

furochromone renin activity in vivo pharmacology beta-adrenolytic

Developmental Stage and Repurposing Potential: Butocrolol Reached Phase 2 with 66 Associated Patents, Indicating Sustained Research Interest

Butocrolol reached a maximum Phase 2 clinical development stage according to PubChem drug development summary data [1]. PubChemLite annotation further records 66 patents associated with butocrolol [2], suggesting sustained intellectual property activity despite the lack of progression to approval. This patent landscape includes ophthalmological applications (glaucoma, intraocular pressure) referenced in subsequent patent filings [3]. In contrast, befunalol advanced to clinical use in certain regions (Japan) for glaucoma, and propranolol is globally approved, while butocrolol occupies a distinct intermediate development niche.

drug development patent landscape Phase 2 repurposing

Optimal Research Procurement Scenarios for Butocrolol Based on Structural and Pharmacological Differentiation Evidence


Beta-Adrenoceptor Pharmacology Studies Requiring a Beta-Blocker with Attenuated Local Anesthetic Confound

In isolated tissue or in vivo electrophysiology protocols where propranolol's pronounced local anesthetic (Na+ channel-blocking) activity confounds the interpretation of pure beta-adrenoceptor-mediated effects, butocrolol provides a differentiated tool [1]. Although quantitative local anesthetic potency data are unavailable for butocrolol, the qualitative descriptor of 'weaker local anesthetic effects' relative to propranolol, consistently documented across NCATS, TargetMol, and MedKoo, supports its selection when minimizing this confounding activity is prioritized over complete pharmacological characterization [2][3]. Researchers must independently validate the extent of local anesthetic attenuation in their specific experimental system.

Medicinal Chemistry Scaffold-Hopping Programs Exploring Furochromone-Based Beta-Blocker SAR

Butocrolol's tricyclic furochromone core represents a chemotype absent from all clinically marketed beta-blockers, making it a valuable starting point or reference compound for scaffold-hopping and novel beta-blocker design programs [1]. As one of only a handful of furochromone beta-blockers synthesized and characterized (alongside the isopropyl, and other side-chain variants studied by Van den Driessche et al.), butocrolol enables SAR exploration around the furochromone nucleus that cannot be conducted with standard naphthalene, benzofuran, or phenoxypropanolamine-based beta-blockers [2]. Its computed physicochemical properties (LogP 2.4, tPSA 101 Ų) further inform design strategies targeting specific pharmacokinetic profiles [3].

Stereoselective Beta-Adrenoceptor Investigation Using Enantiomerically Distinct Entities

The availability of separately UNII-registered (R)- and (S)-enantiomeric hydrochloride salts of butocrolol enables enantioselective pharmacological studies [1]. Given the well-established stereoselectivity of beta-adrenoceptor antagonists (where the (S)-enantiomer typically carries the majority of beta-blocking activity), butocrolol enantiomers can be employed as paired chemical probes to dissect stereochemical contributions to receptor binding, functional antagonism, and off-target effects [2]. The absence of published eudysmic ratios for butocrolol means that researchers must determine enantiomeric potency relationships de novo as part of their investigation, which may itself constitute a valuable original contribution.

Drug Repurposing Campaigns Leveraging Phase 2 Clinical Data and Active Patent Landscape

For drug repurposing initiatives, butocrolol's Phase 2 clinical development stage and 66 associated patents represent a distinctive procurement proposition: a compound with some clinical safety data but without the fully genericized status of propranolol or other approved beta-blockers [1][2]. Patent activity referencing ophthalmological applications (glaucoma, intraocular pressure) suggests potential repurposing avenues that may be explored using butocrolol as a starting point, particularly given its structural relationship to befunalol, which achieved clinical use in glaucoma [3]. The weak hERG inhibitor classification further supports its consideration for cardiovascular or non-cardiovascular repurposing where cardiac safety margins are critical [4].

Quote Request

Request a Quote for Butocrolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.